CHL2310

CYP46A1 inhibitor PET radioligand binding Alzheimer's disease research

Select CHL2310 for its unparalleled target engagement in CYP46A1 research. This validated radioligand precursor ensures precise quantification of brain cholesterol metabolism, critical for Alzheimer's and Huntington's disease studies. Its high affinity (Kd=0.37 nM) and BBB penetration guarantee reproducible, high signal-to-noise PET imaging data.

Molecular Formula C44H44N2O7
Molecular Weight 712.8 g/mol
Cat. No. B12370916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHL2310
Molecular FormulaC44H44N2O7
Molecular Weight712.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8=CC=CC=C8)OC)OC
InChIInChI=1S/C44H44N2O7/c1-45-19-17-30-24-37(49-4)39-26-33(30)34(45)21-27-11-14-32(15-12-27)51-38-23-28(13-16-36(38)48-3)22-35-41-31(18-20-46(35)2)25-40(50-5)42(43(41)52-39)53-44(47)29-9-7-6-8-10-29/h6-16,23-26,34-35H,17-22H2,1-5H3/t34-,35-/m0/s1
InChIKeyQHIZVNHVLKMCBJ-PXLJZGITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHL2310: A High-Affinity CYP46A1 Inhibitor and PET Radioligand for Neurodegenerative Research


CHL2310 is a small molecule inhibitor of Cytochrome P450 Family 46 Subfamily A Member 1 (CYP46A1), also known as cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme central to cholesterol homeostasis [1]. It is characterized by high binding affinity (Kd = 0.37 nM, IC50 = 0.11 nM) [1] and the ability to cross the blood-brain barrier (BBB) [2]. Its primary application is as a research tool; when radiolabeled with fluorine-18, [18F]CHL2310 functions as a positron emission tomography (PET) radioligand for in vivo imaging and quantification of CYP46A1 expression and cholesterol metabolism in the central nervous system [1].

Why Substituting CHL2310 with Other CYP46A1 PET Tracers May Invalidate Your Research


In the field of CYP46A1 research, generic substitution of PET radioligands is scientifically unsound. Even within the same target class, subtle structural differences lead to substantial variations in key performance metrics for imaging. For example, CHL2310 demonstrates an in vitro binding affinity (Kd = 0.37 nM, IC50 = 0.11 nM) [1] that is orders of magnitude higher than other reported CYP46A1 inhibitors like soticlestat (IC50 ≈ 7.4 nM) [2]. These differences in affinity are directly linked to a tracer's specific binding and signal-to-noise ratio in vivo. Furthermore, pharmacokinetic properties like plasma free fraction (fP) and metabolic stability, which dictate the availability of the tracer to the brain, vary significantly between tracers. CHL2310 has a well-characterized fP of 13.1% in non-human primates [3], while these critical parameters may be unknown or less favorable for other candidates. Relying on an unvalidated alternative introduces unacceptable variability in quantitative endpoints, potentially compromising the integrity and reproducibility of studies on neurodegenerative diseases like Alzheimer's and Huntington's [3].

Quantitative Performance Evidence for Selecting CHL2310 over CYP46A1 PET Tracer Alternatives


Target Binding Affinity: CHL2310 Demonstrates Nanomolar Potency for CYP46A1

CHL2310 exhibits significantly higher binding affinity for CYP46A1 compared to the widely studied clinical candidate soticlestat (TAK-935). The half-maximal inhibitory concentration (IC50) for CHL2310 is 0.11 nM [1], while soticlestat is reported to have an IC50 of approximately 7.4 nM [2]. This represents an approximately 67-fold increase in potency. The dissociation constant (Kd) for CHL2310 is 0.37 nM [1], a value not commonly reported for other CYP46A1 inhibitors, further underscoring its high-affinity interaction.

CYP46A1 inhibitor PET radioligand binding Alzheimer's disease research

In Vivo Test-Retest Reliability: Quantifiable Reproducibility for CHL2310 PET Imaging

A key parameter for any quantitative PET tracer is its test-retest variability (TRV), which measures the consistency of the imaging outcome over repeated scans. In non-human primates, [18F]CHL2310 exhibited an average TRV for tissue distribution volumes of -3.0 ± 4.8%, with an absolute TRV of 4.4 ± 3.5% [1]. These values indicate excellent reproducibility. In contrast, comprehensive TRV data in NHP is not publicly available for other CYP46A1 tracers like [18F]CHL-2205, making a direct comparison impossible. This lack of data presents a significant risk for study design when using less validated alternatives [2].

PET imaging Test-retest variability Quantitative analysis CYP46A1

In Vivo Pharmacokinetics: Quantified Plasma Free Fraction and Dosimetry for CHL2310

The plasma free fraction (fP) is a critical determinant of a PET tracer's brain uptake and specific binding. In non-human primates, [18F]CHL2310 has a well-characterized fP of 13.1 ± 0.8% [1]. This metric is essential for accurate kinetic modeling and has not been systematically reported for all alternative CYP46A1 PET tracers. Furthermore, human dosimetry estimates for [18F]CHL2310 project an effective radiation dose of 0.013 mSv/MBq [1]. This is a favorable and quantified risk profile that supports its translation to human studies, whereas this data remains unknown or unpublished for some alternatives [2].

PET pharmacokinetics Radiation dosimetry Neuroimaging CYP46A1

High-Impact Application Scenarios for CHL2310 in Neuroscience Research


Quantifying CYP46A1 Occupancy for Novel Therapeutic Development

[18F]CHL2310 is ideally suited for preclinical and clinical studies designed to assess the target engagement and receptor occupancy of novel CYP46A1 inhibitors. Its high specific binding signal, as demonstrated in NHP studies, allows for the quantification of CYP46A1 occupancy by a test drug using Lassen plots [1]. The low test-retest variability (4.4 ± 3.5%) [1] ensures that occupancy measurements are precise and reliable, which is critical for establishing accurate dose-occupancy relationships and guiding dose selection for clinical trials.

Investigating Altered Cholesterol Metabolism in Alzheimer's Disease Models

Dysregulation of CYP46A1 and brain cholesterol homeostasis is implicated in Alzheimer's disease (AD) [2]. CHL2310, with its high affinity (IC50 = 0.11 nM) and validated in vivo performance in rodent models [2], provides a precise tool for measuring regional changes in CYP46A1 expression and activity in transgenic AD models. This enables researchers to non-invasively correlate changes in brain cholesterol metabolism with amyloid-beta pathology and cognitive decline, offering a potential translational biomarker for therapeutic interventions targeting this pathway.

PET Imaging Studies on Huntington's Disease and Other Neurological Disorders

Emerging evidence links CYP46A1 dysfunction to the pathogenesis of Huntington's disease, epilepsy, and depression [1]. [18F]CHL2310 represents a validated and well-characterized radioligand for exploring these connections in vivo. Its robust pharmacokinetic profile (fP = 13.1 ± 0.8%) [1] and proven ability to cross the blood-brain barrier [3] ensure reliable delivery to the CNS. This makes it a powerful tool for mechanistic studies and for assessing the impact of disease-modifying therapies on the brain cholesterol pathway in these conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CHL2310

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.